N-methyl-5-phenyl-1H-pyrazol-3-amine
Overview
Description
“N-methyl-5-phenyl-1H-pyrazol-3-amine” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of “N-methyl-5-phenyl-1H-pyrazol-3-amine” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . It reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Molecular Structure Analysis
The molecular structure of “N-methyl-5-phenyl-1H-pyrazol-3-amine” consists of a pyrazole ring with a phenyl group and a methyl group attached to it. The molecular formula is C10H11N3 and the molecular weight is 173.2144 .Chemical Reactions Analysis
“N-methyl-5-phenyl-1H-pyrazol-3-amine” is used as a scaffold in the synthesis of bioactive chemicals and reactions in various media . It has been the focus of many techniques due to its frequent use in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis
“N-methyl-5-phenyl-1H-pyrazol-3-amine” is a powder at room temperature. Its IUPAC name is N-methyl (5-phenyl-1H-pyrazol-3-yl)methanamine . The InChI code is 1S/C10H11N3/c1-8-7-10 (11)13 (12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 .Scientific Research Applications
- N-methyl-5-phenyl-1H-pyrazol-3-amine derivatives exhibit radical scavenging activity . In particular, some compounds have better activity than the standard antioxidant, ascorbic acid .
- Compound 3i, a derivative of this pyrazole, demonstrated potent scavenging activity (IC50 of 6.2 ± 0.6 µM) and cytotoxicity against colorectal carcinoma cells (RKO) (IC50 of 9.9 ± 1.1 μM) .
- Some derivatives of N-methyl-5-phenyl-1H-pyrazol-3-amine exhibit antibacterial activity . For instance, compounds Ve, Vf, Vi, Vk, and Vl have shown promise .
- These compounds also impact plant growth. They inhibit root growth in various weed species, including Brassica campestris, Amaranthus retroflexus, Portulaca oleracea, Digitaria sanguinalis, and shoot growth in Panicum alopecuroides and Echinochloa crus-galli .
- Insights from these studies can guide the design of more potent and selective analogs for various applications .
Antioxidant Properties
Anticancer Potential
Antibacterial Activity
Herbicidal Properties
Structure–Activity Relationship Studies
Chemical Synthesis and Characterization
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit a wide range of biological activities , suggesting they may interact with multiple targets.
Mode of Action
It’s known that the amino group in the pyrazole ring can undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .
Biochemical Pathways
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, suggesting it may interact with certain biochemical pathways .
Pharmacokinetics
The compound’s solubility in various solvents suggests it may have reasonable bioavailability .
Result of Action
Some pyrazole derivatives have shown cytotoxic activity on several human cell lines , suggesting potential cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methyl-5-phenyl-1H-pyrazol-3-amine . For instance, the compound’s reactivity with acids or acyl groups can be influenced by the pH of the environment .
properties
IUPAC Name |
N-methyl-5-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZLEVRKZGNWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-phenyl-1H-pyrazol-3-amine | |
CAS RN |
30120-58-2 | |
Record name | N-methyl-5-phenyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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